molecular formula C10H8O3 B1598778 7-Methoxybenzofuran-2-carbaldehyde CAS No. 88234-77-9

7-Methoxybenzofuran-2-carbaldehyde

Cat. No.: B1598778
CAS No.: 88234-77-9
M. Wt: 176.17 g/mol
InChI Key: ZVPJQWBKNUJXSY-UHFFFAOYSA-N
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Description

7-Methoxybenzofuran-2-carbaldehyde is an organic compound with the molecular formula C10H8O3. It is a derivative of benzofuran, featuring a methoxy group at the 7-position and a formyl group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzofuran-2-carbaldehyde typically involves the cyclization of 2-hydroxy-7-methoxybenzaldehyde under acidic conditions. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form benzofurans.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxybenzofuran-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group, with reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of 7-methoxybenzofuran-2-ol.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Methoxybenzofuran-2-carbaldehyde has various applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 7-Methoxybenzofuran-2-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors that are critical for microbial survival.

Comparison with Similar Compounds

7-Methoxybenzofuran-2-carbaldehyde is similar to other benzofuran derivatives, such as 5-bromo-1-benzofuran-2-carbaldehyde and 4-hydroxy-3,5-dimethoxybenzaldehyde. its unique methoxy and formyl groups contribute to its distinct chemical properties and biological activities. These differences make it a valuable compound for specific applications where other benzofurans may not be as effective.

Properties

IUPAC Name

7-methoxy-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPJQWBKNUJXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392661
Record name 7-Methoxybenzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88234-77-9
Record name 7-Methoxybenzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Cyano-7-methoxybenzofuran (0.736 g) was dissolved in dichloromethane (10 ml), and a 1.02N DIBAL solution (5.4 ml) in toluene was added thereto at −4 to −30° C., followed by stirring for one hour. Methanol and dilute hydrochloric acid were added to the mixture, and the solvent was distilled off. The obtained residue was purified by column chromatography (hexane/ethyl acetate=10/1) to give Compound IIad-a (0.371 g, 50%) as an oily substance.
Quantity
0.736 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(2-Formyl-6-methoxyphenoxy)acetaldehyde, dimethyl acetal (31 g) was heated to reflux in glacial acetic acid (120 ml) overnight. The mixture was then cooled and the solvent removed in vacuo to give a red oil. Purification by Kugelrohr distillation gave the title compound (17 g) as a pale yellow oil which solidified on standing.
Name
2-(2-Formyl-6-methoxyphenoxy)acetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl acetal
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-(2-Formyl-6-methoxyphenoxy)acetaldehyde, dimethyl acetal (31 g) was heated to reflux in glacial acetic acid (120 ml) overnight. The mixture was then cooled and the solvent removed in vacuo to give a red oil. Purification by Kugelrohr distillation gave the title compound (17 g) as a pale yellow oil which solidified on standing.
Name
2-(2-Formyl-6-methoxyphenoxy)acetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl acetal
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A stirred solution of 28 (2.0 g, 7.46 mmol) in acetic acid (10 mL) was refluxed for 24 h. After cooling, the solution was evaporated to dryness. The crude product was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (4:1) to give 29 (450 mg, 34%) as a white solid. 1H NMR (500 MHz, CDCl3): δ: 9.89 (1H, s, CHO), 7.55 (1H, s, ArH), 7.30 (1H, d, J=6.95 Hz, ArH), 7.24 (1H, t, J=7.85, ArH), 6.97 (1H, d, J=6.90 Hz), 4.02 (3H, s, OCH3).
Name
28
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
34%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxybenzofuran-2-carbaldehyde
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7-Methoxybenzofuran-2-carbaldehyde
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7-Methoxybenzofuran-2-carbaldehyde
Reactant of Route 6
7-Methoxybenzofuran-2-carbaldehyde

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